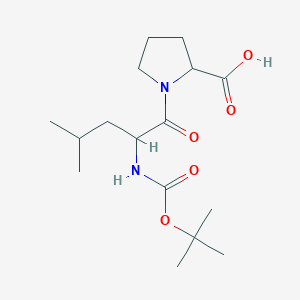

t-Butoxycarbonylleucylproline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for T Butoxycarbonylleucylproline and Its Analogs

Solution-Phase Peptide Synthesis Techniques

Fragment Condensation for Dipeptide Assembly

The synthesis of the dipeptide t-butoxycarbonylleucylproline (Boc-Leu-Pro) is effectively achieved through fragment condensation. This strategy involves the coupling of two pre-synthesized fragments, in this case, a protected leucine (B10760876) amino acid and a proline amino acid derivative. The process typically utilizes a coupling agent to facilitate the formation of the peptide bond between the carboxyl group of Boc-leucine and the amino group of proline.

A common approach is the solution-phase synthesis, which offers advantages in terms of scalability and purification of intermediates. In this method, Boc-leucine is activated and then reacted with a proline ester in a suitable organic solvent. The choice of solvent and coupling reagents is critical to ensure high yield and minimize side reactions. Common solvents include dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

Alternatively, solid-phase peptide synthesis (SPPS) provides a streamlined method where the C-terminal amino acid (proline) is anchored to an insoluble resin support. thieme-connect.de The synthesis proceeds by the sequential addition of N-protected amino acids. In the context of fragment condensation on a solid support, a pre-formed dipeptide or larger peptide fragment can be coupled to the resin-bound amino acid or peptide chain. nih.gov This approach can be particularly advantageous for the synthesis of longer peptides incorporating the Boc-Leu-Pro motif. nih.gov

The reactivity of the components is a key factor. Studies have shown that Boc-amino acids with bulky side chains, such as leucine, exhibit good reactivity in esterification reactions, which is a fundamental step in many fragment condensation strategies. oup.com The selection of appropriate protecting groups for the amino and carboxyl termini, as well as for any reactive side chains, is crucial to prevent unwanted reactions and ensure the desired peptide is formed. The Boc group is a widely used acid-labile protecting group for the N-terminus. google.com

Optimization of Synthetic Pathways

Minimizing Side Reactions in Dipeptide Formation (e.g., Diketopiperazine Formation)

A significant side reaction in the synthesis of dipeptides, particularly those containing proline at the C-terminus, is the formation of diketopiperazines (DKPs). nih.goviris-biotech.de This intramolecular cyclization occurs after the deprotection of the N-terminal amino group of the dipeptide, where the free amine attacks the ester linkage to the solid support or the C-terminal ester in solution, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide.

Several strategies have been developed to minimize DKP formation:

Use of Dipeptide Building Blocks: Instead of stepwise addition of single amino acids, a pre-formed and protected dipeptide, such as Boc-Leu-Pro-OH, can be used. This circumvents the stage where the free N-terminal amine of the dipeptide is exposed, thus preventing cyclization. iris-biotech.de

Choice of Coupling Reagents: The selection of coupling reagents can influence the rate of DKP formation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxysuccinimide (HONSu) can promote efficient peptide bond formation while minimizing side reactions. researchgate.net The use of phosphonium-based reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) has also been shown to suppress DKP formation. jst.go.jp

Reaction Conditions: Careful control of reaction conditions such as temperature, solvent, and base concentration is crucial. For instance, in solid-phase synthesis, the use of milder bases for Fmoc deprotection or alternative protecting group strategies can reduce the propensity for DKP formation. nih.gov In some cases, mechanochemical approaches (ball milling) have been explored for peptide coupling, which can offer advantages in terms of reduced solvent use and potentially different side reaction profiles. beilstein-journals.org

| Strategy | Description | Key Advantage |

| Dipeptide Building Blocks | Coupling a pre-synthesized protected dipeptide (e.g., Boc-Leu-Pro-OH) instead of single amino acids. | Avoids the dipeptide stage with a free N-terminus, thus preventing intramolecular cyclization. iris-biotech.de |

| Optimized Coupling Reagents | Utilizing specific reagents like DCC/HONSu or BOP that favor intermolecular coupling over intramolecular cyclization. | Enhances the rate of the desired peptide bond formation relative to the side reaction. researchgate.netjst.go.jp |

| Controlled Reaction Conditions | Modifying parameters such as base, solvent, and temperature to disfavor the kinetics of DKP formation. | Minimizes the occurrence of the side reaction by creating an environment less conducive to cyclization. nih.gov |

Stereochemical Purity and Racemization Control

Maintaining the stereochemical integrity of the chiral centers in both leucine and proline is paramount during the synthesis of this compound. Racemization, the loss of stereochemical purity, can occur at the α-carbon of the amino acid being activated for coupling.

The risk of racemization is dependent on several factors:

Activation Method: The type of activating agent used for the carboxyl group of Boc-leucine can significantly influence the degree of racemization. The formation of highly reactive intermediates, such as oxazolones, is a common pathway for racemization. acs.org The use of coupling additives like N-hydroxysuccinimide (HONSu) or 1-hydroxybenzotriazole (B26582) (HOBT) is known to suppress racemization by forming active esters that are less prone to this side reaction. researchgate.net

Solvent and Base: The polarity of the solvent and the presence of base can also affect the rate of racemization. Polar solvents can stabilize the charged intermediates that lead to racemization. researchgate.net The choice and concentration of the base used for neutralization steps must be carefully considered.

Proline's Influence: Fortunately, when proline is the C-terminal residue, the risk of racemization of the preceding amino acid (leucine in this case) is generally lower. The rigid cyclic structure of proline makes the formation of the corresponding oxazolone (B7731731) intermediate less favorable. researchgate.net

To ensure high stereochemical purity, analytical techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents are employed to detect and quantify any diastereomeric impurities.

| Factor | Influence on Racemization | Mitigation Strategy |

| Activation Method | Highly reactive intermediates (e.g., oxazolones) can lead to racemization. | Use of coupling additives like HONSu or HOBT to form less reactive, more stable active esters. researchgate.net |

| Solvent Polarity | Polar solvents can stabilize intermediates that facilitate racemization. | Selection of less polar solvents when possible. researchgate.net |

| Base Presence | Excess base can promote racemization. | Careful control of stoichiometry and choice of non-nucleophilic bases. |

| C-Terminal Proline | The rigid structure of proline disfavors the formation of racemization intermediates. | The inherent nature of the target dipeptide helps in maintaining stereochemical integrity. researchgate.net |

Derivatization Strategies for Structural Modifications

The this compound scaffold can be chemically modified through various derivatization strategies to create analogs with potentially altered properties. These modifications can be introduced either by using derivatized starting materials (leucine or proline analogs) or by chemical transformation of the synthesized dipeptide.

Common derivatization approaches include:

Side Chain Modification: The leucine side chain can be modified to introduce different functional groups or alter its steric bulk. This could involve using non-canonical amino acids in place of leucine during the synthesis.

N-Terminal and C-Terminal Modification: The N-terminal Boc group can be removed and replaced with other protecting groups or functional moieties. Similarly, the C-terminal carboxyl group of proline can be converted into esters, amides, or other derivatives. For example, coupling with ammonia (B1221849) can yield the corresponding carboxamide. nih.gov

Proline Ring Modification: The proline ring itself can be substituted at various positions to introduce new functionalities or to alter the conformational constraints of the dipeptide.

Biochemical and Biological Research Applications

Role as a Synthetic Intermediate for Bioactive Peptides and Probes

The chemical structure of t-Butoxycarbonylleucylproline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the leucine (B10760876) residue, makes it a valuable building block in peptide synthesis. nih.gov The Boc group is instrumental in preventing unwanted reactions at the N-terminus of leucine, allowing for controlled, stepwise assembly of peptide chains. nih.gov

Precursors for Enzyme Substrates and Inhibitors

Boc-Leu-Pro serves as a crucial precursor in the creation of synthetic substrates and inhibitors for a variety of enzymes, particularly proteases. The specific sequence of leucine followed by proline can be recognized by certain proteases, making dipeptides and larger peptides containing this motif valuable tools for studying enzyme activity.

For instance, synthetic peptides derived from the prosegment of human renin have been shown to inhibit its activity. nih.gov One of the most potent inhibitors identified in this research was a peptide fragment that included the sequence Boc-Leu-Lys-Arg-Met-Pro-OMe, highlighting the importance of the proline residue in the interaction with the enzyme's active site. nih.gov Kinetic studies revealed a mixed type of inhibition, underscoring the complex interactions between the synthetic peptide and the enzyme. nih.gov

Furthermore, fluorogenic peptide substrates incorporating specific amino acid sequences are widely used to measure the activity of various proteases. These substrates often utilize a leaving group like 7-amino-4-methylcoumarin (B1665955) (AMC), which becomes fluorescent upon cleavage by the enzyme. thermofisher.commedchemexpress.com While specific examples directly using the Boc-Leu-Pro sequence as a complete substrate are not detailed in the provided information, the principle of using Boc-protected di- or tripeptides as foundational elements for constructing such fluorogenic substrates is well-established. ulster.ac.uk The Boc-Leu-Pro moiety can be extended with additional amino acids and the fluorophore to create a specific substrate for a target protease.

The ability to synthesize these specific enzyme inhibitors and substrates allows researchers to investigate the mechanisms of enzyme action, screen for new drug candidates, and diagnose diseases characterized by aberrant protease activity.

Building Blocks for Peptide-Based Molecular Probes

The application of Boc-protected amino acids and dipeptides extends to the synthesis of peptide-based molecular probes. These probes are designed to interact with specific biological targets, such as receptors or enzymes, and often carry a reporter group, like a fluorescent dye or a biotin (B1667282) tag, for detection. nih.gov The synthesis of these complex molecules relies on the principles of solid-phase peptide synthesis (SPPS), where the Boc protecting group plays a vital role in the stepwise addition of amino acids. nih.gov

The development of N-Boc-N-(2-(tritylthio)ethoxy)glycine as a building block for peptide ubiquitination, for example, demonstrates the utility of Boc-protected precursors in creating sophisticated molecular probes. nih.gov This building block is compatible with Fmoc SPPS and allows for the incorporation of various modifications, including fluorescent labels. nih.gov This approach enables the synthesis of ubiquitinated peptides that can be used to study the intricate processes of protein degradation and signaling. nih.gov

Investigation in Plant Metabolomics and Ecological Interactions

Recent advancements in metabolomics have revealed the presence of this compound in the root exudates of plants, suggesting a potential role in plant physiology and interactions with the surrounding environment.

Detection and Putative Annotation in Root Exudate Metabolomes (e.g., Arabidopsis thaliana)

Studies focusing on the natural variation of root exudates in the model plant Arabidopsis thaliana have identified this compound as a component of the root metabolome. biorxiv.org The analysis of root exudates from different genetic clusters of A. thaliana has shown variations in the composition of secreted metabolites, including this dipeptide derivative. biorxiv.org

The detection of such compounds is made possible through advanced analytical techniques that allow for the comprehensive profiling of metabolites in complex biological samples.

Association with Genetic Loci and Metabolic Pathways in Plant Models (e.g., Abscisic Acid Synthesis, Nitrogen Metabolism, Stress Response)

The presence of this compound in root exudates has been linked to specific genetic loci in Arabidopsis thaliana. biorxiv.org This suggests that the production and exudation of this compound are under genetic control and may be part of larger metabolic networks.

While a direct functional link to abscisic acid synthesis is not explicitly stated in the provided information, the broader context of root exudate composition points to its involvement in various physiological processes. Root exudates are known to play a crucial role in nutrient acquisition, plant development, and responses to both biotic and abiotic stress. mdpi.comfrontiersin.org

Proline itself is a well-known osmoprotectant and plays a significant role in plant stress responses, including drought and salinity. mdpi.comcas.cz The accumulation of proline is a common physiological response to various environmental stresses. cas.cz Furthermore, nitrogen is a critical nutrient for plant growth and is integral to the structure of amino acids like leucine and proline. researchgate.netresearchgate.net The transport and metabolism of nitrogen are tightly regulated processes in plants, and the presence of nitrogen-containing compounds like Boc-Leu-Pro in root exudates could be related to nitrogen signaling or acquisition. researchgate.netnih.gov Genome-wide association studies (GWAS) are powerful tools used to identify genetic loci associated with complex traits, including the composition of the rhizosphere microbiome, which is influenced by root exudates. nih.govslu.sefrontiersin.orgfrontiersin.org

Methodologies for Untargeted Metabolomic Profiling (e.g., UHPLC-QTOF-MS for detection)

The identification of this compound in plant metabolomics studies has been facilitated by the use of untargeted metabolomic profiling techniques. nih.govnih.gov Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful analytical platform that enables the separation, detection, and identification of a wide range of metabolites in complex biological samples. nih.govnih.govmdpi.commdpi.comfrontiersin.org

Enzymatic Interaction Studies (General Principles)

The dipeptide this compound serves as a valuable tool in biochemical research for investigating the mechanisms of enzyme-substrate interactions, particularly within the realm of peptidases and proteases. Its structure, which includes a bulky N-terminal protecting group (t-Boc), a hydrophobic leucine residue, and a conformationally constrained proline residue, allows for detailed exploration of enzyme active site topography and substrate specificity.

The recognition of a peptide substrate by a peptidase or protease is a highly specific process governed by the complementary shapes and chemical properties of the substrate's amino acid residues and the enzyme's binding pockets. researchgate.net The interaction is often described using the Schechter and Berger nomenclature, where the amino acid residues of the substrate are labeled P1, P2, P3, etc., starting from the scissile bond and moving toward the N-terminus, and P1', P2', etc., moving toward the C-terminus. The corresponding binding pockets on the enzyme are termed S1, S2, S3, S1', S2', and so on. nih.gov

The P1 residue is a primary determinant of specificity for many proteases. researchgate.net For enzymes that cleave after a proline residue, such as prolyl endopeptidases (PEPs), the S1 pocket is specifically adapted to accommodate the unique cyclic structure of proline. nih.gov In the case of this compound, the proline residue would occupy the S1 pocket of a post-proline cleaving enzyme. The enzyme's active site must be able to accept the rigid pyrrolidine (B122466) ring of proline. nih.gov

The residue at the P2 position, which is leucine in this compound, also plays a crucial role in substrate binding and recognition by interacting with the S2 subsite of the enzyme. The nature of this S2 pocket can dictate the enzyme's preference for different amino acids at the P2 position. For instance, studies on prolyl oligopeptidase (POP) have shown that its S2 binding subsite can accommodate amino acid residues with bulky side groups. nih.gov The hydrophobic side chain of leucine in this compound would likely engage in favorable hydrophobic interactions within the S2 pocket of target enzymes. The efficiency of substrate hydrolysis is often enhanced when multiple substrate-binding sites on the enzyme are occupied. nih.gov

Enzyme kinetics provides a quantitative framework for understanding the efficiency and mechanism of an enzyme's interaction with its substrate. teachmephysiology.com The fundamental parameters derived from kinetic studies are the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). teachmephysiology.com Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is often used as a measure of the enzyme's affinity for the substrate; a lower Km value generally indicates a higher affinity. teachmephysiology.com The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. biorxiv.org The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency, reflecting how well the enzyme performs at low substrate concentrations. nih.gov

The interaction of this compound with a specific peptidase can be characterized by determining these kinetic parameters. This is typically done by measuring the initial rate of the enzymatic reaction at various concentrations of the dipeptide substrate. bu.edu The hydrolysis of the peptide bond can be monitored using various analytical techniques, such as high-performance liquid chromatography (HPLC) to measure the appearance of the product or the disappearance of the substrate. nih.gov

Table 1: Representative Kinetic Parameters for the Hydrolysis of N-Boc-Protected Peptides by Different Proteases This table presents data for substrates structurally related to this compound to illustrate the principles of kinetic characterization. The data is compiled from multiple sources to show a range of enzyme-substrate interactions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Oligopeptidase B (Salmonella) nih.gov | Boc-Leu-Lys-Arg-AMC | 1.0 | 28 | 28 |

| Oligopeptidase B (Salmonella) nih.gov | Boc-Leu-Arg-Arg-AMC | 1.1 | 26 | 24 |

| Oligopeptidase B (Salmonella) nih.gov | Boc-Gly-Arg-Arg-AMC | 1.9 | 23 | 12 |

| Oligopeptidase B (Salmonella) nih.gov | Boc-Gly-Lys-Arg-AMC | 1.9 | 20 | 11 |

| Kex2 Protease brennerlab.net | Boc-Val-Pro-Arg-MCA | ~130-170 | ~25 | ~0.15-0.19 |

| Deuterolysin (Aspergillus oryzae) tandfonline.com | Boc-Arg-Val-Arg-Arg-MCA | 26.4 | 0.022 | 0.000833 |

Note: The substrates in this table are fluorogenic, with MCA (4-methylcoumaryl-7-amide) or AMC (7-amino-4-methylcoumarin) as the fluorescent reporter group.

This type of data is invaluable for comparing the substrate specificity of different enzymes and for understanding how individual structural elements of the substrate, such as the t-Boc group and the specific amino acid residues, contribute to the binding affinity and the rate of catalysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution, providing atomic-level insights into enzyme-substrate interactions. nih.gov When a small molecule like this compound binds to an enzyme, changes in the NMR spectrum of both the ligand and the protein can be observed. These changes provide a wealth of information about the binding event and the structure of the complex.

A common NMR approach to study ligand binding is through chemical shift perturbation (CSP) experiments. nih.gov Upon binding to an enzyme, the chemical environment of the nuclei in the ligand changes, leading to shifts in their corresponding resonance frequencies in the NMR spectrum. nih.gov By monitoring these chemical shifts, one can identify which parts of the ligand are in close contact with the enzyme. The t-Butoxycarbonyl (t-Boc) group, with its nine equivalent protons, gives rise to a strong, sharp singlet in the ¹H NMR spectrum, making it an excellent probe for binding studies. A change in the chemical shift or line shape of this t-Boc signal upon addition of an enzyme would be a clear indication of an interaction.

Furthermore, advanced NMR techniques such as Transverse Relaxation-Optimized Spectroscopy (TROSY) have made it possible to study large enzyme-substrate complexes, which were previously challenging due to the rapid relaxation and broad signals associated with large molecules. biorxiv.org

Nuclear Overhauser Effect (NOE) spectroscopy is another key NMR technique that can provide distance constraints between protons that are close in space (typically less than 5 Å), even if they are far apart in the primary sequence. In the context of an enzyme-t-Butoxycarbonylleucylproline complex, NOEs can be observed between the protons of the dipeptide and the protons of the amino acid residues in the enzyme's active site. These intermolecular NOEs are crucial for determining the precise orientation and conformation of the bound ligand within the active site.

The dynamics of the bound ligand can also be investigated using NMR relaxation measurements. The t-Boc group, due to its potential for internal rotation, can provide information about the motional freedom of the N-terminus of the peptide when bound to the enzyme. A restriction in its motion upon binding would be reflected in its relaxation parameters, indicating a snug fit within a binding pocket. While a specific NMR structure of an enzyme in complex with this compound is not detailed in the provided search results, the principles outlined above are routinely applied to characterize such interactions and provide a detailed picture of the structural basis for substrate recognition and catalysis.

Analytical and Spectroscopic Characterization in Research Contexts

Mass Spectrometry for Structural Confirmation and Putative Identification

Mass spectrometry (MS) is an indispensable tool for the structural analysis of modified peptides like Boc-Leu-Pro. It provides definitive information on molecular weight and sequence, which is crucial for verifying the identity and purity of the compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement of the parent ion. nih.govmeasurlabs.com This accuracy allows for the determination of the elemental formula, distinguishing the compound from other molecules with the same nominal mass. Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry can measure the mass-to-charge ratio (m/z) to several decimal places. nih.govthermofisher.com For Boc-Leu-Pro (C₁₆H₂₈N₂O₅), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the compound's elemental composition. thermofisher.com

Table 1: Representative High-Resolution Mass Spectrometry Data for Boc-L-Leucyl-L-Proline

| Parameter | Value |

| Formula | C₁₆H₂₈N₂O₅ |

| Theoretical Monoisotopic Mass | 328.1998 g/mol |

| Protonated Adduct [M+H]⁺ | 329.2076 |

| Sodium Adduct [M+Na]⁺ | 351.1896 |

| Potassium Adduct [M+K]⁺ | 367.1635 |

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of the dipeptide. longdom.org In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of Boc-Leu-Pro) is isolated and then fragmented by collision-induced dissociation (CID). bu.edu The resulting fragment ions provide sequence-specific information.

The fragmentation of peptides typically occurs along the peptide backbone, producing characteristic 'b' and 'y' ions. longdom.org The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue. For Boc-Leu-Pro, the presence of proline can lead to preferential cleavage at the peptide bond N-terminal to the proline residue, often resulting in a strong y-ion signal corresponding to proline. acs.org Furthermore, characteristic losses from the Boc protecting group (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 100 Da) are also observed, confirming its presence. nih.gov

Table 2: Predicted Major Fragment Ions for [Boc-Leu-Pro+H]⁺ in Tandem Mass Spectrometry

| Ion Type | Fragment Structure | Predicted m/z |

| Parent Ion | [Boc-Leu-Pro+H]⁺ | 329.21 |

| Neutral Loss | [M+H - C₄H₈]⁺ | 273.14 |

| Neutral Loss | [M+H - C₅H₈O₂]⁺ | 229.14 |

| y₁-ion | [Pro+H]⁺ | 116.07 |

| b₁-ion | [Boc-Leu-CO]⁺ | 214.14 |

In untargeted metabolomics studies where Boc-Leu-Pro might be an unknown feature, bioinformatic tools are essential for putative identification. biorxiv.org Software like SIRIUS uses HRMS and MS/MS data to predict a molecular formula and then searches databases for matching structures by comparing the experimental fragmentation pattern with in-silico fragmented structures. researchgate.netacademie-sciences.fr Following structural annotation, tools like the Natural Products Classifier (NPC) can classify the molecule based on its predicted structure. researchgate.net For Boc-Leu-Pro, NPC would likely classify it within the "Amino acids/Peptides" pathway, providing a crucial clue to its identity even without a direct library match. biorxiv.orgresearchgate.net These computational workflows accelerate the process of identifying novel or unexpected metabolites in complex biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive method for studying the three-dimensional structure and dynamics of molecules in solution. researchgate.net For Boc-Leu-Pro and its derivatives, NMR provides detailed insights into their conformational preferences and interactions with other molecules. nih.gov

The conformation of peptides is crucial for their biological activity. NMR analysis, including 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments, can determine the solution-state structure of Boc-Leu-Pro. researchgate.net The t-Butoxycarbonyl group can influence the peptide's conformation, and its bulky nature may interfere with or promote specific hydrogen bonding patterns. mdpi.com

The proline residue introduces a rigid pyrrolidine (B122466) ring, restricting the peptide backbone's flexibility. The peptide bond preceding proline can exist in either a cis or trans conformation, often leading to the observation of two distinct sets of signals in the NMR spectrum. nih.gov The ratio of these conformers can be determined by integrating the corresponding peaks. Temperature and solvent titration experiments, where a hydrogen-bond-accepting solvent like DMSO is added incrementally, can reveal which amide protons are solvent-exposed versus those involved in stable intramolecular hydrogen bonds (IHBs). mdpi.comresearchgate.net This analysis helps to define secondary structures like β-turns, which are critical in molecular recognition events. nih.gov

Table 3: Typical ¹H-NMR Chemical Shift Ranges for Boc-L-Leucyl-L-Proline in CDCl₃

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Boc (t-Butyl) | ~1.45 | Singlet (s) |

| Leucine (B10760876) α-H | ~4.2-4.4 | Multiplet (m) |

| Leucine β-CH₂ | ~1.5-1.7 | Multiplet (m) |

| Leucine γ-CH | ~1.8 | Multiplet (m) |

| Leucine δ-CH₃ | ~0.95 | Doublet (d) |

| Proline α-H | ~4.3-4.5 | Multiplet (m) |

| Proline β, γ-CH₂ | ~1.9-2.3 | Multiplet (m) |

| Proline δ-CH₂ | ~3.4-3.7 | Multiplet (m) |

NMR spectroscopy is exceptionally well-suited for studying the dynamic interactions between a ligand, such as Boc-Leu-Pro, and a target biomolecule like a protein or receptor. nih.gov These experiments can provide information on binding affinity, kinetics, and the specific atoms involved in the interaction. researchgate.net

One common technique is Chemical Shift Perturbation (CSP) , where the NMR spectrum of a target protein is monitored upon the addition of the ligand. researchgate.net Changes in the chemical shifts of specific protein residues can map the ligand's binding site. Conversely, ligand-based NMR experiments observe the ligand's signals. mdpi.com For example, in Saturation Transfer Difference (STD) NMR , signals from the target protein are saturated, and this saturation is transferred to binding ligands upon dissociation. Only the protons of the ligand in close contact with the protein will show a signal in the resulting difference spectrum, identifying the binding epitope. The analysis of NMR signal line shapes can also provide insights into the exchange dynamics between the free and bound states of the ligand. copernicus.orgcopernicus.org

Chromatographic Purity Assessment and Isolation

The synthesis of dipeptides such as t-Butoxycarbonylleucylproline (Boc-Leu-Pro) often results in a crude product containing not only residual starting materials and reagents but also structurally related impurities, most notably diastereomers. The proline residue introduces a chiral center, and during the coupling reaction, epimerization can occur, leading to the formation of the D-Pro isomer alongside the desired L-Pro form. thieme-connect.de Consequently, robust chromatographic techniques are indispensable for both isolating the target compound and confirming its stereochemical and chemical purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for both the purification of crude this compound and the analytical assessment of its homogeneity. thieme-connect.detandfonline.com The technique is applied in two principal modes: preparative HPLC for isolating the compound from complex reaction mixtures and analytical HPLC for quantifying its purity. tandfonline.com

In research contexts, the purification of Boc-protected peptides is frequently accomplished using reversed-phase HPLC (RP-HPLC). tandfonline.comresearchgate.net This involves injecting the crude product onto a nonpolar stationary phase (such as C8 or C18) and eluting it with a polar mobile phase, typically a gradient of acetonitrile (B52724) in water containing an ion-pairing agent like trifluoroacetic acid (TFA). tandfonline.comwiley-vch.de For instance, crude peptides can be dissolved in a minimal amount of a solution like 0.1% TFA in an acetonitrile/water mixture and then loaded onto the HPLC column for separation. wiley-vch.de

A significant challenge in the synthesis of Boc-Leu-Pro derivatives is the potential for epimerization at the proline residue. When Boc-L-leucine is coupled with a proline ester, the formation of the undesired Boc-L-Leu-D-Pro diastereomer can occur as a notable impurity. thieme-connect.de Research has shown that after synthesizing Boc-dipeptide esters, the product must be rigorously purified, and its homogeneity carefully checked by HPLC to separate these isomers. thieme-connect.de

Analytical HPLC is used to confirm the purity of the final product after isolation. These analyses are typically performed on analytical columns with smaller internal diameters and particle sizes to achieve high resolution. tandfonline.comrsc.org The system is often equipped with a UV detector, commonly set at 210-220 nm, to detect the peptide bonds. tandfonline.com The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks. A single, sharp peak on the chromatogram is indicative of a high degree of purity. tandfonline.com

The table below summarizes typical conditions for both analytical and preparative HPLC as described in peptide synthesis literature.

| Parameter | Analytical HPLC | Preparative HPLC | Reference |

| Column Type | Reversed-Phase C18 (e.g., Vydac 218TPTM) | Reversed-Phase C8 or C18 (e.g., Adsorbosphere XL C8, XBridge Prep C18) | wiley-vch.dersc.org |

| Column Dimensions | 4.6 x 250 mm | 22 x 250 mm or 30 x 250 mm | tandfonline.comwiley-vch.dersc.org |

| Particle Size | 5 µm | 10 µm | wiley-vch.dersc.org |

| Mobile Phase | Acetonitrile/Water gradient with 0.05% Trifluoroacetic Acid (TFA) | Acetonitrile/Water gradient with 0.05% - 0.1% Trifluoroacetic Acid (TFA) | tandfonline.comwiley-vch.dersc.org |

| Flow Rate | 0.6 - 1.0 mL/min | 10 - 15 mL/min | tandfonline.comrsc.org |

| Detection | UV at 210 nm or Photodiode Array (PDA) | UV Detection | tandfonline.comrsc.org |

Perspectives and Future Research Directions

Elucidation of Biosynthetic Pathways in Natural Systems

The compound t-Butoxycarbonylleucylproline is a synthetic molecule, characterized by the presence of the tert-Butoxycarbonyl (Boc) protecting group. This group is not found in nature and is introduced artificially to control reactivity during chemical synthesis. Therefore, there are no natural biosynthetic pathways for Boc-Leu-Pro itself.

However, research into the natural synthesis of its core dipeptide structure, Leucyl-Proline (Leu-Pro), provides critical context. In various organisms, particularly bacteria and fungi, short peptides are often synthesized not by ribosomes, but by large multifunctional enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). psu.eduoup.com These enzymatic complexes operate like an assembly line, activating and linking specific amino acids together.

For instance, the gramicidin (B1672133) S synthetase, a well-studied NRPS from Bacillus brevis, incorporates a D-Phenylalanyl-Proline dipeptide as part of its synthesis of the antibiotic gramicidin S. rsc.org This demonstrates the capability of NRPS modules to specifically recognize and couple amino acids, including proline and others like leucine (B10760876). The tyrocidin peptide synthetase, also from Bacillus brevis, contains modules specific for both L-proline and L-leucine, which it incorporates into the antibiotic tyrocidin. google.comacs.org

Future research aims to:

Identify and Characterize NRPSs: Discover and characterize novel NRPS systems from diverse environmental sources that naturally produce Leu-Pro or similar dipeptides. This involves genomic screening and biochemical assays to understand the specificity of the adenylation (A) domains responsible for selecting leucine and proline. psu.edunih.gov

Explore Symbiotic Production: Investigate whether the natural Leu-Pro dipeptide, which has been isolated from marine sponges, is produced by the sponge itself or by symbiotic microorganisms. researchgate.net This could reveal new enzymatic machinery for peptide bond formation.

Harness Natural Enzymes: Adapt the enzymatic machinery of NRPSs for the biotechnological production of dipeptides, potentially offering a greener alternative to purely chemical synthesis methods for creating the Leu-Pro backbone before the synthetic addition of the Boc group.

Design and Synthesis of Advanced Dipeptide-Based Molecular Tools

The primary role of Boc-Leu-Pro is as a molecular tool—a precisely defined building block for constructing larger, biologically active peptides. Its design, featuring the temporary Boc protecting group on the leucine's amine and a free carboxylic acid on the proline, makes it ideal for stepwise peptide elongation. mdpi.comresearchgate.net

The synthesis of these tools is achieved through several established methods, most notably Solid-Phase Peptide Synthesis (SPPS). In SPPS, the C-terminal amino acid of a target peptide is anchored to an insoluble resin support. peptide.comlsu.edu Boc-protected amino acids, like Boc-Leu-Pro, are then sequentially coupled. The Boc group's acid sensitivity allows for its selective removal without disturbing the peptide-resin linkage or other protecting groups on the amino acid side chains. peptide.comgoogle.com For example, the synthesis of a tripeptide Boc-Pro-Leu-Gly-NH2 was successfully carried out on a photolytically cleavable resin support, demonstrating the utility of such building blocks. ias.ac.in

Future research is focused on enhancing the design and synthesis of these molecular tools:

Novel Protecting Group Strategies: Developing new protecting group schemes that offer greater "orthogonality," meaning each type of protecting group can be removed under unique conditions without affecting the others. peptide.com This allows for the synthesis of more complex and modified peptides.

Improved Linker Technology for SPPS: Designing advanced linkers to attach the initial amino acid to the solid support. lsu.edu These new linkers aim to provide smoother cleavage of the final peptide from the resin with higher purity and yield, even for difficult sequences. mdpi.com

Chemoenzymatic Synthesis: Combining the specificity of enzymes with the flexibility of chemical synthesis. This could involve using enzymes to create the Leu-Pro dipeptide bond, followed by chemical protection with the Boc group, leveraging the advantages of both methodologies.

Drug-Based Peptide Design (DBPD): Using the structures of known non-peptide drugs as a template to design and synthesize peptidomimetics. mdpi.com A dipeptide like Leu-Pro can be used to mimic branched aliphatic chains in a drug molecule, creating a new compound that retains biological activity but has improved properties like better transport across biological barriers. mdpi.comacs.org

Table 1: Comparison of Peptide Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis | Enzymatic Synthesis |

|---|---|---|---|

| Principle | Peptide chain is grown on an insoluble resin support. | Reactions occur in a homogenous solution. | Enzymes catalyze peptide bond formation. |

| Key Advantage | Excess reagents can be easily washed away; automation is possible. lsu.edu | Scalable to large quantities; easier purification of intermediates. | High stereospecificity (no racemization); reactions under mild conditions. |

| Key Disadvantage | Difficulty with long or complex sequences; accumulation of side products. | Time-consuming purification steps (e.g., crystallization, chromatography). researchgate.net | Limited by enzyme specificity and stability; often lower yields. |

| Boc-Leu-Pro Use | Used as a dipeptide building block in a stepwise elongation cycle. google.com | Can be coupled with other peptide fragments to build larger molecules. | The Leu-Pro core could be formed enzymatically before Boc protection. |

Computational Modeling of Dipeptide Reactivity and Biological Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like Boc-Leu-Pro at an atomic level. These methods can model chemical reactivity and simulate how a peptide might interact with a biological target, guiding the design of more effective molecular tools. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.gov

Reaction Mechanisms: DFT can be used to model the step-by-step mechanism of chemical reactions, such as the formation of the peptide bond between leucine and proline or the catalytic activity of a dipeptide. rsc.orgchemrxiv.org Calculations can determine the energy barriers of each step, identifying the most likely reaction pathway. rsc.org

Chemical Reactivity: By analyzing frontier molecular orbitals (HOMO and LUMO), DFT can predict which sites on the Boc-Leu-Pro molecule are most likely to act as an electron donor or acceptor, providing insights into its local reactivity. nih.gov Studies on similar proline-containing dipeptides have used DFT to calculate properties like proton affinity, which helps explain fragmentation patterns in mass spectrometry, a key analytical technique. wm.eduwm.edu

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. This is particularly valuable for understanding how a flexible molecule like a peptide behaves and interacts with other molecules, such as proteins or membranes.

Conformational Analysis: Proline's unique ring structure restricts the conformational freedom of the peptide backbone. MD simulations can explore the preferred shapes (conformations) of a Boc-Leu-Pro-containing peptide, which is crucial for its ability to bind to a biological target. acs.org

Binding Interactions: MD simulations can model the binding of a peptide to a target protein, such as an enzyme. mdpi.com For a peptide designed from a Boc-Leu-Pro block, simulations could reveal the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the peptide-protein complex. Recent work has used MD to study how a Leu-Pro-Arg-Asp-Ala peptide binds to the enzyme Sortase A from Staphylococcus aureus, providing a framework for designing better inhibitors. nih.gov Similarly, simulations have elucidated how a Leu-to-Pro substitution in a protein domain can disrupt its structure and interactions. nih.gov

Future research in this area will likely involve:

Multi-scale Modeling: Combining high-accuracy DFT calculations on the reactive center with faster MD simulations of the larger system to get a complete picture of a biological process.

Machine Learning Integration: Using machine learning models trained on large datasets from MD simulations to rapidly predict peptide properties like binding affinity or cell permeability. hunterheidenreich.comresearchgate.net

Advanced Sampling Techniques: Employing enhanced simulation methods like Gaussian accelerated Molecular Dynamics (GaMD) to explore complex conformational changes and binding events that occur on longer timescales than are accessible with conventional MD. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.